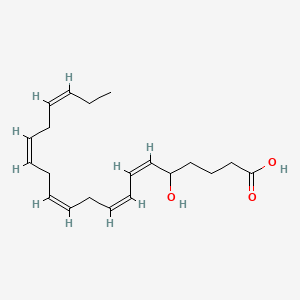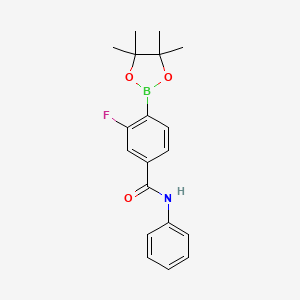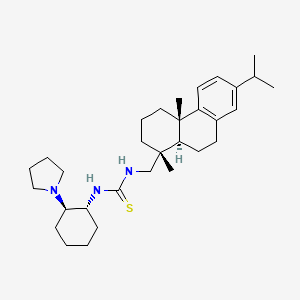
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple double bonds and hydroxyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide typically involves multi-step organic reactions. The process may start with the preparation of the hydroxyicosa-tetraene backbone, followed by the introduction of the aminopropyl group. Common reagents used in these reactions include organometallic catalysts, protecting groups for hydroxyl functionalities, and amine sources.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe to study cellular processes involving hydroxyl and amine functionalities. It could also be used in the development of new biochemical assays.
Medicine
In medicine, the compound’s unique structure might be explored for therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide can be compared to other polyunsaturated fatty acid derivatives with similar functional groups.
- Compounds like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of hydroxyl and aminopropyl groups, which confer distinct chemical reactivity and potential biological functions.
Eigenschaften
Molekularformel |
C23H40N2O3 |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide |
InChI |
InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6+,15-10+,16-11+/t21-,22-/m1/s1 |
InChI-Schlüssel |
OIKPVPQZNCNDHN-UAUSVITFSA-N |
Isomerische SMILES |
CCCCC/C=C/C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)NCCCN)O)O |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)


![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)
![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)


![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)




